Cas no 109384-26-1 (tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate)

Technical Introduction: tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate is a protected piperazine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include the tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 3-oxo and 4-methyl substituents provide functional handles for further derivatization, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in the development of bioactive molecules, offering high purity and consistent reactivity. Its structural features make it suitable for applications in medicinal chemistry, including the synthesis of potential drug candidates and peptidomimetics.
tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate structure
109384-26-1 structure
Product name:tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
CAS No:109384-26-1
MF:C10H18N2O3
MW:214.26152
MDL:MFCD10574956
CID:854960
PubChem ID:18783916

tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
    • 4-Methyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
    • 1-methyl-2-oxo-4-t-butoxycarbonylpiperazine
    • 1-tert-butoxycarbonyl-4-methyl-3-oxopiperazine
    • 4-Methyl-3-oxopiperazine-1-carboxylic acid tert-butyl ester
    • C-2153
    • 1-Piperazinecarboxylic acid, 4-methyl-3-oxo-, 1,1-dimethylethyl ester
    • 1-Boc-4-methyl-3-oxopiperazine, 98%
    • Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate ,98%
    • 4-Methyl-3-oxo-piperazine-1-carboxylicacidtert-butylester
    • SCHEMBL1968373
    • F12045
    • MFCD10574956
    • TERT-BUTYL 4-METHYL-3-OXOPIPERAZINE-1-CARBOXYLATE 98%
    • AKOS014313594
    • AS-47102
    • CS-0101090
    • DTXSID90596225
    • 2-Methyl-2-propanyl 4-methyl-3-oxo-1-piperazinecarboxylate
    • 1-tert-Butoxycabonyl-4-methyl-3-oxopiperazine
    • DB-361704
    • Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate ,98per cent
    • SLWXQUHGEUNYSN-UHFFFAOYSA-N
    • 109384-26-1
    • MDL: MFCD10574956
    • Inchi: InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-5-11(4)8(13)7-12/h5-7H2,1-4H3
    • InChI Key: SLWXQUHGEUNYSN-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCN(C)C(=O)C1

Computed Properties

  • Exact Mass: 214.13200
  • Monoisotopic Mass: 214.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.114±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (20 g/l) (25 º C),
  • PSA: 49.85000
  • LogP: 0.57130

tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate Security Information

tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB460961-1 g
tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1
1g
€440.40 2023-04-22
eNovation Chemicals LLC
Y1003663-5g
tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1 95%
5g
$900 2024-07-24
Chemenu
CM125902-1g
tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1 95%
1g
$282 2021-08-05
Chemenu
CM125902-5g
tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1 95%
5g
$1244 2023-11-25
Chemenu
CM125902-1g
tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1 95%
1g
$292 2023-11-25
Aaron
AR008VHB-250mg
tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1 98%
250mg
$78.00 2025-01-23
Aaron
AR008VHB-1g
tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1 98%
1g
$249.00 2025-01-23
eNovation Chemicals LLC
D958356-5g
tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1 97%
5g
$1045 2024-06-07
abcr
AB460961-250mg
tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate, 95%; .
109384-26-1 95%
250mg
€187.50 2025-02-15
Ambeed
A221754-1g
tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
109384-26-1 98%
1g
$242.0 2024-04-26

tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate Production Method

tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate Related Literature

Additional information on tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate

Introduction to Tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate (CAS No. 109384-26-1)

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate, with the chemical formula C11H17O3N and CAS number 109384-26-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class, which is well-documented for its versatile biological activities and structural flexibility, making it a valuable scaffold in drug discovery. The presence of a tert-butyl group, a methyl group, and an oxo (ketone) functionality at the 3-position of the piperazine ring introduces unique electronic and steric properties that influence its reactivity and potential applications.

The structure of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate features a six-membered heterocyclic ring containing nitrogen, which is a key feature responsible for its interaction with various biological targets. The tert-butyl group at the 1-position provides steric hindrance, potentially modulating binding affinity and selectivity, while the methyl group at the 4-position further fine-tunes the electronic distribution around the ring. The oxo group at the 3-position introduces polarity and functionality, enabling further derivatization and diversification of its pharmacological profile.

In recent years, there has been a growing interest in piperazine derivatives due to their demonstrated efficacy in treating a range of therapeutic conditions. The biological activity of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate has been explored in several preclinical studies, where it has shown promise as a modulator of neurotransmitter systems. Specifically, its interactions with serotonin receptors (5-HT receptors) have been investigated, suggesting potential applications in managing neurological disorders such as depression, anxiety, and cognitive impairments.

One of the most compelling aspects of this compound is its pharmacokinetic profile. The bulky tert-butyl group not only enhances metabolic stability but also improves oral bioavailability, making it an attractive candidate for clinical development. Additionally, the oxo group facilitates hydrogen bonding interactions with biological targets, which can be leveraged to enhance binding affinity. These characteristics have positioned Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate as a key intermediate in the synthesis of more complex drug candidates.

The synthesis of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations such as oxidation or esterification. Advanced techniques such as catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions have also been employed to optimize the synthetic pathway and improve scalability.

Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in designing novel therapeutic agents. Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate serves as an excellent example of how subtle modifications in molecular structure can significantly impact biological activity. By systematically varying substituents on the piperazine ring, researchers can fine-tune pharmacological properties such as receptor selectivity, solubility, and metabolic stability. This approach has led to the identification of several lead compounds with improved therapeutic profiles.

The potential applications of Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable building block for agrochemicals and specialty chemicals. For instance, derivatives of this compound have shown efficacy as plant growth regulators or pest repellents due to their ability to interact with biological pathways in plants and pests. This dual functionality underscores the broad utility of piperazine derivatives in addressing diverse industrial challenges.

In conclusion, Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate (CAS No. 109384-26-1) represents a significant advancement in pharmaceutical chemistry with multifaceted applications across therapeutic and industrial domains. Its well-defined structure, combined with promising biological activity and favorable pharmacokinetic properties, makes it an indispensable tool for researchers exploring novel drug candidates. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine and chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:109384-26-1)tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate
A895058
Purity:99%/99%
Quantity:1g/5g
Price ($):218.0/887.0